Caratuberside B
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Overview
Description
Caratuberside B is a steroid glycoside compound isolated from the plant Caralluma tuberculata, which belongs to the Asclepiadaceae family . The compound is characterized by its molecular formula C34H58O12 and a molecular weight of 658 g/mol . It is known for its unique structure, which includes a pregnane skeleton with multiple hydroxyl groups and glycosidic linkages .
Preparation Methods
Synthetic Routes and Reaction Conditions
Caratuberside B is primarily isolated from natural sources, specifically from the Caralluma tuberculata plant . The extraction process involves several steps, including solvent extraction, chromatography, and crystallization. The plant material is first dried and powdered, followed by extraction with a suitable solvent such as methanol or ethanol. The extract is then subjected to chromatographic techniques to separate and purify this compound .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is mainly obtained through natural extraction processes due to its complex structure and the challenges associated with its synthetic production .
Chemical Reactions Analysis
Types of Reactions
Caratuberside B undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in this compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert ketones or aldehydes back to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
Scientific Research Applications
Caratuberside B has been the subject of various scientific studies due to its potential therapeutic properties. Some of its applications include:
Mechanism of Action
The mechanism of action of Caratuberside B involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating signaling pathways related to inflammation, glucose metabolism, and cell proliferation . The exact molecular targets are still under investigation, but it is hypothesized that this compound interacts with enzymes and receptors involved in these pathways .
Comparison with Similar Compounds
Caratuberside B can be compared with other steroid glycosides, such as:
Caratuberside A: Another glycoside from Caralluma tuberculata, differing in the number and position of hydroxyl groups.
Pregnane Glycosides: A broader class of compounds with similar steroidal backbones but varying glycosidic linkages and functional groups.
Uniqueness
This compound is unique due to its specific glycosidic linkage pattern and the presence of multiple hydroxyl groups, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
119767-18-9 |
---|---|
Molecular Formula |
C34H58O12 |
Molecular Weight |
658.8 g/mol |
IUPAC Name |
2-[5-hydroxy-6-[[14-hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C34H58O12/c1-16(36)20-10-13-34(41)22-7-6-18-14-19(8-11-32(18,3)21(22)9-12-33(20,34)4)44-31-27(40)29(42-5)28(17(2)43-31)46-30-26(39)25(38)24(37)23(15-35)45-30/h16-31,35-41H,6-15H2,1-5H3 |
InChI Key |
AMDCWRHQFJRCAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C(C)O)O)C)C)O)OC)OC6C(C(C(C(O6)CO)O)O)O |
Origin of Product |
United States |
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